molecular formula C5H5BrN2O B1290279 5-bromo-4-methylpyrimidin-2-ol CAS No. 69849-34-9

5-bromo-4-methylpyrimidin-2-ol

Cat. No.: B1290279
CAS No.: 69849-34-9
M. Wt: 189.01 g/mol
InChI Key: NUWDZEOKVWGGTL-UHFFFAOYSA-N
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Description

5-bromo-4-methylpyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a keto group at the 2nd position of the pyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methylpyrimidin-2-ol typically involves the bromination of 6-methyluracil. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methylpyrimidin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 6th position can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The keto group at the 2nd position can be reduced to form a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include hydroxyl derivatives of the original compound.

Scientific Research Applications

5-bromo-4-methylpyrimidin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.

    Medicine: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-4-methylpyrimidin-2-ol involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This makes it a potent antiviral and anticancer agent. The bromine atom at the 5th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dichloro-6-methylpyrimidine
  • 5-Bromo-6-methyluracil
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

5-bromo-4-methylpyrimidin-2-ol is unique due to the presence of the keto group at the 2nd position, which imparts distinct chemical reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWDZEOKVWGGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608077
Record name 5-Bromo-6-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69849-34-9
Record name 5-Bromo-6-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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